
Khelloside
Vue d'ensemble
Description
Le Khelloside, également connu sous le nom de khellol glucoside, est un composé naturel de formule moléculaire C19H20O10. C'est un dérivé glucoside de la khelline, une furanochromone présente dans les graines de la plante Ammi visnaga. Le this compound a été étudié pour ses propriétés thérapeutiques potentielles et son rôle dans divers processus biologiques .
Applications De Recherche Scientifique
Chemistry: Khelloside is used as a model compound in glycosylation studies and as a precursor for synthesizing other glycosides.
Biology: It has been investigated for its role in modulating biological pathways and its potential as a bioactive compound.
Medicine: this compound has shown promise in preclinical studies for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: It is used in the production of pharmaceuticals and nutraceuticals due to its bioactive properties.
Mécanisme D'action
Target of Action
Khelloside is a component of Ammi visnaga L. fruits extract, a medicine which is used in Egypt as a remedy for the treatment of kidney stones . .
Mode of Action
It is known to exhibit a wide variety of biological activities including anti-anginal, antiatherosclerotic, lipid altering, antipyretic and spasmolytic .
Result of Action
This compound has been shown to have a hypocholesterolemic effect, significantly lowering low density lipoprotein cholesterol (LDL-C), high density lipoprotein cholesterol (HDL-C), and total cholesterol .
Action Environment
It is known that many drugs’ efficacy and stability can be influenced by factors such as temperature, humidity, and light exposure .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse du Khelloside implique généralement la glycosylation de la khelline. Ce processus peut être réalisé par réaction de la khelline avec un donneur de glycosyle approprié en conditions acides ou basiques. La réaction est souvent catalysée par des enzymes ou des catalyseurs chimiques pour faciliter la formation de la liaison glycosidique.
Méthodes de production industrielle : La production industrielle du this compound peut impliquer l'extraction de la khelline à partir de graines d'Ammi visnaga suivie d'une glycosylation. Le processus d'extraction comprend l'extraction par solvant, la purification et la cristallisation pour obtenir de la khelline pure. L'étape de glycosylation est ensuite effectuée en utilisant des conditions réactionnelles optimisées pour assurer un rendement élevé et une pureté du this compound .
Analyse Des Réactions Chimiques
Types de réactions : Le Khelloside subit diverses réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé pour former des cétones ou des aldéhydes correspondants.
Réduction : La réduction du this compound peut conduire à la formation de dérivés d'alcool.
Substitution : Des réactions de substitution peuvent se produire au niveau de la partie glucoside, conduisant à la formation de différents dérivés glycosides.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Les réactions de substitution impliquent souvent des nucléophiles comme les halogénures ou les amines en conditions basiques.
Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones ou des aldéhydes, tandis que la réduction peut produire des alcools .
4. Applications de la recherche scientifique
Chimie : Le this compound est utilisé comme composé modèle dans les études de glycosylation et comme précurseur pour la synthèse d'autres glycosides.
Biologie : Il a été étudié pour son rôle dans la modulation des voies biologiques et son potentiel en tant que composé bioactif.
Médecine : Le this compound s'est avéré prometteur dans des études précliniques pour ses effets thérapeutiques potentiels, notamment ses propriétés anti-inflammatoires et antioxydantes.
5. Mécanisme d'action
Le mécanisme d'action du this compound implique son interaction avec des cibles moléculaires et des voies spécifiques. On pense que le this compound exerce ses effets en modulant l'activité enzymatique et les voies de signalisation. Par exemple, il peut inhiber certaines enzymes impliquées dans les processus inflammatoires, conduisant à une inflammation réduite. De plus, le this compound peut interagir avec des récepteurs cellulaires pour moduler les voies de signalisation, contribuant à ses effets thérapeutiques .
Comparaison Avec Des Composés Similaires
Le Khelloside est structurellement similaire à d'autres glucosides et furanochromones, tels que :
Khelline : Le composé parent du this compound, connu pour ses effets vasodilatateurs et bronchodilatateurs.
Visnagine : Une autre furanochromone avec des activités biologiques similaires.
Acide chébulique : Un glucoside aux propriétés antioxydantes.
Unicité : L'unicité du this compound réside dans sa structure glycosidique spécifique, qui confère des activités biologiques distinctes par rapport à son composé parent, la khelline, et d'autres composés similaires. Sa glycosylation améliore sa solubilité et sa biodisponibilité, ce qui en fait un composé précieux pour les applications thérapeutiques .
Propriétés
IUPAC Name |
4-methoxy-7-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]furo[3,2-g]chromen-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O10/c1-25-18-9-2-3-26-11(9)5-12-14(18)10(21)4-8(28-12)7-27-19-17(24)16(23)15(22)13(6-20)29-19/h2-5,13,15-17,19-20,22-24H,6-7H2,1H3/t13-,15-,16+,17-,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRACCTZSAUMGO-WIMVFMHDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=COC2=CC3=C1C(=O)C=C(O3)COC4C(C(C(C(O4)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2C=COC2=CC3=C1C(=O)C=C(O3)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40878402 | |
| Record name | Khellol Glucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40878402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17226-75-4 | |
| Record name | Khellol glucoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17226-75-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Khelloside [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017226754 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Khellol Glucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40878402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Khelloside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.497 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | KHELLOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZX4FRZ5WJP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the effects of Khelloside on serum lipid profiles in animal models?
A1: Research on female cynomolgus monkeys demonstrated that this compound possesses significant lipid-lowering properties. In a two-week study, daily oral administration of this compound at 20 mg/kg resulted in a substantial reduction in Low-Density Lipoprotein Cholesterol (LDL-C) by 73%, High-Density Lipoprotein Cholesterol (HDL-C) by 23%, and total cholesterol by 44% []. Similar effects were observed with lower doses. These findings suggest this compound's potential as a therapeutic agent for managing dyslipidemia.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


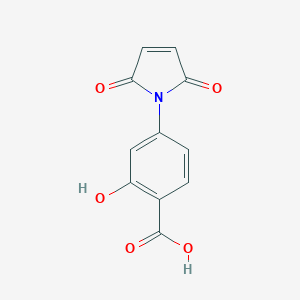
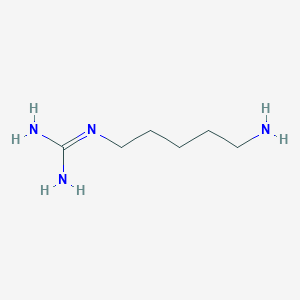
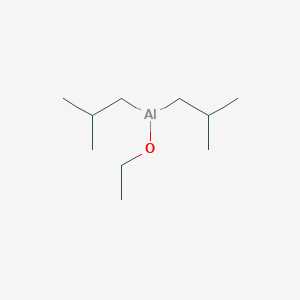
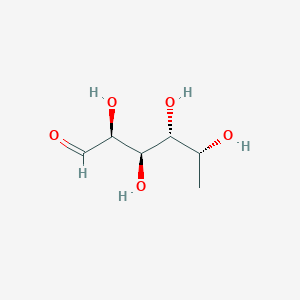
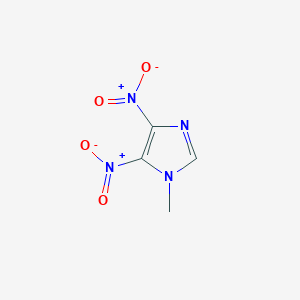
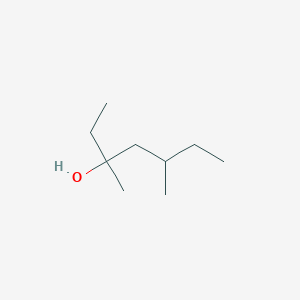

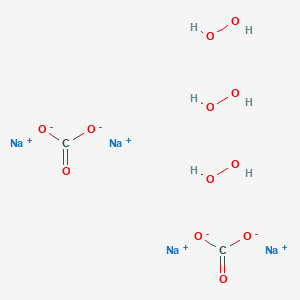



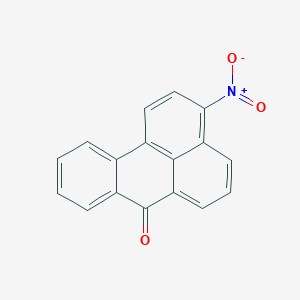
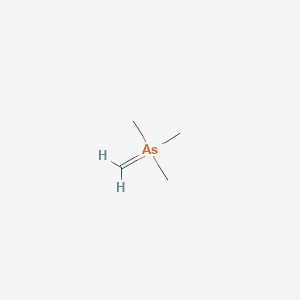
![Pentanamide, 2-amino-5-[(aminoiminomethyl)amino]-](/img/structure/B100143.png)
